

3-Hydroxy-4-methylbenzonitrile molecular weight and formula

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name: **3-Hydroxy-4-methylbenzonitrile**

Cat. No.: **B1318791**

[Get Quote](#)

An In-depth Technical Guide to **3-Hydroxy-4-methylbenzonitrile**

This technical guide provides a comprehensive overview of **3-Hydroxy-4-methylbenzonitrile**, including its chemical properties, synthesis, and analytical methodologies. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical research.

Compound Identification and Properties

3-Hydroxy-4-methylbenzonitrile, also known as 5-cyano-2-methylphenol, is an aromatic organic compound.

Table 1: Physicochemical and Identification Properties of **3-Hydroxy-4-methylbenzonitrile**

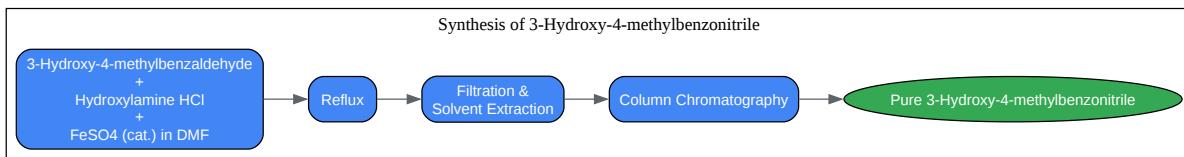
Property	Value	Reference(s)
Molecular Formula	C ₈ H ₇ NO	[1]
Molecular Weight	133.15 g/mol	[1]
IUPAC Name	3-hydroxy-4-methylbenzonitrile	[1]
CAS Number	3816-66-8	[1]
Canonical SMILES	CC1=C(C=C(C=C1)C#N)O	[1]
InChI	InChI=1S/C8H7NO/c1-6-2-3-7(5-9)4-8(6)10/h2-4,10H,1H3	[1]
InChIKey	UXNPMDKLHYMKBZ-UHFFFAOYSA-N	[1]
Topological Polar Surface Area	44.02 Å ²	
Hydrogen Bond Donors	1	
Hydrogen Bond Acceptors	2	
Rotatable Bonds	0	

Experimental Protocols

Synthesis of 3-Hydroxy-4-methylbenzonitrile

A plausible and effective method for the synthesis of **3-Hydroxy-4-methylbenzonitrile** is the one-pot conversion of 3-hydroxy-4-methylbenzaldehyde with hydroxylamine hydrochloride, catalyzed by ferrous sulfate. This method is advantageous due to its operational simplicity and high yield.

Protocol: One-Pot Synthesis from 3-Hydroxy-4-methylbenzaldehyde


Materials:

- 3-Hydroxy-4-methylbenzaldehyde
- Hydroxylamine hydrochloride (NH₂OH·HCl)

- Anhydrous ferrous sulfate (FeSO_4)
- N,N-Dimethylformamide (DMF)
- Ethyl acetate
- Benzene
- Silica gel for column chromatography

Procedure:

- In a round-bottom flask equipped with a reflux condenser, dissolve 3-hydroxy-4-methylbenzaldehyde in DMF.
- Add hydroxylamine hydrochloride and a catalytic amount of anhydrous ferrous sulfate to the solution.
- Heat the reaction mixture to reflux and monitor the reaction progress using Thin Layer Chromatography (TLC).
- Upon completion of the reaction, cool the mixture to room temperature and filter to remove the catalyst.
- Extract the resulting solution with ethyl acetate.
- Evaporate the solvent from the organic phase to obtain the crude product.
- Purify the crude residue by column chromatography on silica gel, using a mixture of benzene and ethyl acetate as the eluent, to yield pure **3-Hydroxy-4-methylbenzonitrile**.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **3-Hydroxy-4-methylbenzonitrile**.

Analytical Characterization

The identity and purity of the synthesized **3-Hydroxy-4-methylbenzonitrile** can be confirmed using standard analytical techniques such as High-Performance Liquid Chromatography (HPLC), Nuclear Magnetic Resonance (NMR) spectroscopy, and Mass Spectrometry (MS).

General HPLC Protocol:

- Instrumentation: A standard HPLC system with a UV-Vis detector.
- Column: C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 μ m particle size).
- Mobile Phase: An isocratic or gradient mixture of water (with 0.1% formic acid) and acetonitrile.
- Flow Rate: 1.0 mL/min.
- Detection: UV detection at a wavelength determined by the UV spectrum of the compound.
- Sample Preparation: Dissolve a known amount of the compound in the mobile phase.

Safety and Handling

3-Hydroxy-4-methylbenzonitrile is classified as hazardous. The GHS hazard statements indicate that it is harmful if swallowed, in contact with skin, or inhaled. It also causes skin and

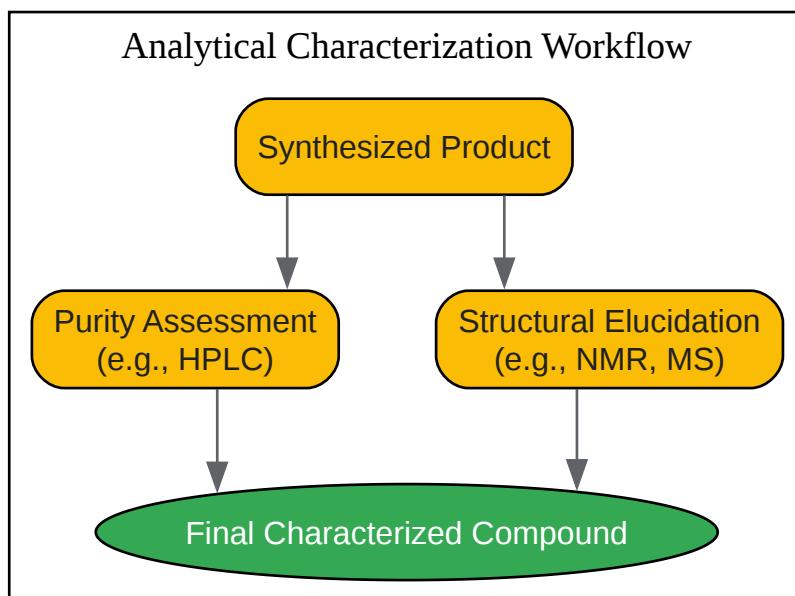

serious eye irritation and may cause respiratory irritation.[\[1\]](#)

Table 2: GHS Hazard Classification for **3-Hydroxy-4-methylbenzonitrile**

Hazard Class	Category	GHS Pictogram	Signal Word	Hazard Statement
Acute Toxicity, Oral	4	Exclamation Mark	Warning	H302: Harmful if swallowed
Acute Toxicity, Dermal	4	Exclamation Mark	Warning	H312: Harmful in contact with skin
Acute Toxicity, Inhalation	4	Exclamation Mark	Warning	H332: Harmful if inhaled
Skin Corrosion/Irritation	2	Exclamation Mark	Warning	H315: Causes skin irritation
Serious Eye Damage/Eye Irritation	2A	Exclamation Mark	Warning	H319: Causes serious eye irritation
Specific target organ toxicity — Single exposure	3	Exclamation Mark	Warning	H335: May cause respiratory irritation

Precautionary Measures:

- Use only in a well-ventilated area or under a chemical fume hood.
- Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat.
- Avoid breathing dust, fumes, or vapors.
- Wash hands thoroughly after handling.
- Store in a tightly closed container in a dry, cool, and well-ventilated place.

[Click to download full resolution via product page](#)

Caption: Logical workflow for the analytical characterization of the synthesized compound.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. CN107118128A - The preparation method of 3,4 dihydroxybenzonitriles - Google Patents [patents.google.com]
- To cite this document: BenchChem. [3-Hydroxy-4-methylbenzonitrile molecular weight and formula]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1318791#3-hydroxy-4-methylbenzonitrile-molecular-weight-and-formula>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com